1-(Chloromethyl)-4-cyclopropylbenzene
Overview
Description
The compound “1-(Chloromethyl)-4-cyclopropylbenzene” likely belongs to the class of organic compounds known as chloromethylbenzenes . These are aromatic compounds containing a benzene substituted with one or more chloromethyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring substituted with a chloromethyl group (-CH2Cl) and a cyclopropyl group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Again, while specific reactions for “this compound” are not available, chloromethylbenzenes can undergo a variety of reactions. For example, the chloromethyl group can be displaced by nucleophiles, leading to substitution reactions .Mechanism of Action
Target of Action
Chloromethyl groups are known to react with aromatic rings in a process known as blanc chloromethylation . This suggests that the compound may interact with aromatic compounds in biological systems.
Mode of Action
The mode of action of 1-(Chloromethyl)-4-cyclopropylbenzene likely involves the Blanc chloromethylation reaction . In this reaction, aromatic rings react with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids, to form chloromethyl arenes . The reaction is carried out under acidic conditions and with a ZnCl2 catalyst .
Biochemical Pathways
The blanc chloromethylation reaction is a key step in various synthetic processes . It’s possible that the compound could interfere with natural biochemical pathways involving aromatic compounds.
Pharmacokinetics
The compound’s chloromethyl group could potentially enhance its reactivity and influence its pharmacokinetic profile .
Result of Action
The compound’s potential to undergo blanc chloromethylation suggests it could modify aromatic compounds within cells . This could potentially lead to changes in cellular function or structure.
Action Environment
Environmental factors such as pH, temperature, and the presence of catalysts like zinc chloride could influence the action, efficacy, and stability of this compound . For example, the Blanc chloromethylation reaction is carried out under acidic conditions , suggesting that the compound’s activity could be influenced by the pH of its environment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(chloromethyl)-4-cyclopropylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCMQTGQXRAJIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288085 | |
Record name | 1-(Chloromethyl)-4-cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20034-53-1 | |
Record name | 1-(Chloromethyl)-4-cyclopropylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20034-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)-4-cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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